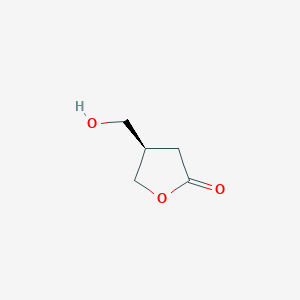

(4R)-4-(Hydroxymethyl)oxolan-2-one

説明

(4R)-4-(Hydroxymethyl)oxolan-2-one is a γ-butyrolactone derivative characterized by a five-membered lactone ring with a hydroxymethyl group at the 4R position. This compound is part of a broader class of oxolan-2-one derivatives, which are notable for their diverse biological activities and roles in natural product biosynthesis. Key structural features include:

- Molecular Formula: C₅H₈O₃

- SMILES: O=C1OC@HC[C@H]1O

- Predicted Collision Cross-Section (CCS): Ranges from 129.1 Ų ([M+H]+) to 138.5 Ų ([M+Na]+), as determined by computational methods .

特性

分子式 |

C5H8O3 |

|---|---|

分子量 |

116.11 g/mol |

IUPAC名 |

(4R)-4-(hydroxymethyl)oxolan-2-one |

InChI |

InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2/t4-/m1/s1 |

InChIキー |

PVQRPRXBBGDUMX-SCSAIBSYSA-N |

異性体SMILES |

C1[C@@H](COC1=O)CO |

正規SMILES |

C1C(COC1=O)CO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(Hydroxymethyl)oxolan-2-one typically involves the following steps:

Starting Material: The synthesis often begins with a suitable chiral precursor, such as a chiral diol or a chiral epoxide.

Cyclization: The precursor undergoes cyclization to form the oxolane ring. This step may involve the use of acid or base catalysts.

Functionalization: The hydroxymethyl group is introduced through a series of functionalization reactions, such as oxidation or reduction.

Industrial Production Methods

Industrial production methods for (4R)-4-(Hydroxymethyl)oxolan-2-one may involve:

Large-Scale Synthesis: Scaling up the laboratory synthesis methods to industrial scale, ensuring high yield and purity.

Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalysts, to improve efficiency and reduce costs.

化学反応の分析

Types of Reactions

(4R)-4-(Hydroxymethyl)oxolan-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to form different derivatives, such as alcohols.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

(4R)-4-(Hydroxymethyl)oxolan-2-one has various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the production of polymers, resins, and other materials.

作用機序

The mechanism of action of (4R)-4-(Hydroxymethyl)oxolan-2-one depends on its specific application. For example:

Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.

Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of the oxolane ring and the hydroxymethyl group.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted γ-Butyrolactones with Alkyl/Aryl Groups

(a) Pilocarpine (PIL)

- Structure : (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one.

- Key Differences : Replaces the hydroxymethyl group with an ethyl and imidazole-containing side chain.

- Role : A clinically used alkaloid for treating glaucoma, highlighting the pharmacological significance of imidazole substitutions .

(b) Epimaranin (EPI)

- Structure : (3R,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one.

- Key Differences : Incorporates a phenylhydroxymethyl group and an imidazole moiety.

- Role : Isolated from Pilocarpus microphyllus, EPI exhibits stereospecific interactions in plant alkaloid pathways .

(c) (3S,4R)-3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one

Lignan Derivatives with Complex Aryl Groups

(a) (-)-Hinokinin

- Structure : (3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one.

- Key Differences : Two benzodioxole-methyl groups replace the hydroxymethyl group.

- Role : A dibenzylbutyrolactone lignan with antitumor and anti-inflammatory properties .

(b) Matairesinol

Amino- and Hydroxy-Substituted Analogs

(a) (3R,4R)-3-Amino-4-(hydroxymethyl)oxolan-2-one

- Structure: Substitutes the 3R position with an amino group.

- Role : A synthetic intermediate in medicinal chemistry, with hydrochloride salts commercially available for research .

(b) (3R,4R)-3-[(1S)-1-Hydroxyalkyl]-4-(hydroxymethyl)oxolan-2-one

Glycosylated Derivatives

Kinsenoside

- Structure: (4R)-4-(β-D-glucopyranosyloxy)dihydro-2(3H)-furanone.

- Key Differences : A glucose moiety replaces the hydroxymethyl group.

- Role: A bioactive compound in Anoectochilus species with antidiabetic and hepatoprotective effects .

Structural and Functional Analysis

Table 1: Key Structural and Functional Differences

Research Implications and Gaps

- Biosynthetic Pathways : The enzyme barS1 in bacteria catalyzes stereospecific reactions of hydroxyalkyl-substituted γ-butyrolactones, suggesting evolutionary conservation of lactone-modifying enzymes .

- Metabolic Stability: Collision cross-section data for (4R)-4-(Hydroxymethyl)oxolan-2-one (129–138 Ų) indicate moderate polarity, which may influence its pharmacokinetic profile compared to glycosylated analogs like kinsenoside .

- Pharmacological Potential: Structural complexity in lignans (e.g., hinokinin) correlates with enhanced bioactivity, whereas simpler derivatives like the target compound require further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。